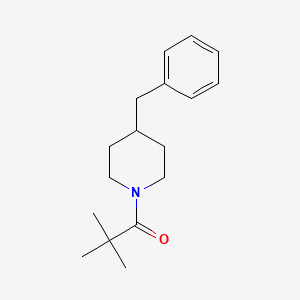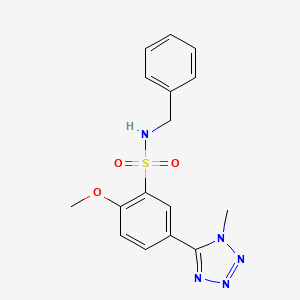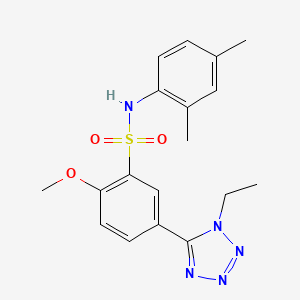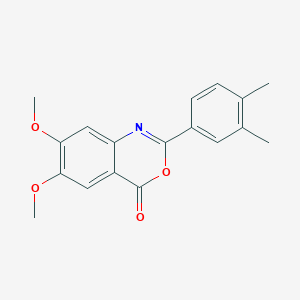![molecular formula C15H13N3O3S2 B3749537 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide
Descripción general
Descripción
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide works by mimicking the activity of BH3-only proteins, which are pro-apoptotic proteins that bind to anti-apoptotic proteins to neutralize their effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide binds to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide is a useful tool for studying the role of anti-apoptotic proteins in cancer cell survival and for developing new cancer therapies. However, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has some limitations in lab experiments. It has been shown to have limited efficacy in some cancer cell lines, and resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been observed in some cancer cells. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has a short half-life in vivo, which limits its use as a therapeutic agent.
Direcciones Futuras
For N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide research include developing new analogs with improved efficacy and specificity for anti-apoptotic proteins, identifying biomarkers for predicting response to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, and developing combination therapies that enhance the efficacy of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide. In addition, further research is needed to understand the mechanisms of resistance to N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide and to develop strategies to overcome resistance. Finally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and prostate cancers.
Propiedades
IUPAC Name |
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c16-23(20,21)11-6-7-12-13(9-11)22-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYBLNFEUIRFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3749456.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzoic acid](/img/structure/B3749464.png)
![7-amino-1,3-dimethyl-2,4-dioxo-5-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3749471.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B3749480.png)
![N-(2-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3749487.png)
![4-amino-3-(4-ethoxyphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B3749512.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3749513.png)



![methyl {[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetate](/img/structure/B3749532.png)


![2-[(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B3749560.png)